molecular formula C19H17ClN4O5 B4912668 2-(4-chloro-2-nitrophenoxy)-N'-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(4-chloro-2-nitrophenoxy)-N'-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B4912668
M. Wt: 416.8 g/mol
InChI Key: XXIXHJOKFYICTF-UHFFFAOYSA-N
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Description

2-(4-chloro-2-nitrophenoxy)-N’-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a combination of aromatic, nitro, chloro, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-nitrophenoxy)-N’-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the phenoxy intermediate: The initial step involves the reaction of 4-chloro-2-nitrophenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Hydrazide formation: The phenoxy intermediate is then reacted with hydrazine to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then condensed with an indole derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Reduction: Reduction of the nitro group results in the formation of an amino derivative.

    Substitution: Substitution of the chloro group can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-nitrophenoxy)ethyl(propan-2-yl)amine
  • 2-(4-chloro-2-nitrophenoxy)acetic acid

Uniqueness

The uniqueness of 2-(4-chloro-2-nitrophenoxy)-N’-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further chemical modifications and the development of new compounds with desired properties.

Properties

IUPAC Name

2-(4-chloro-2-nitrophenoxy)-N-(2-hydroxy-1-propan-2-ylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O5/c1-11(2)23-14-6-4-3-5-13(14)18(19(23)26)22-21-17(25)10-29-16-8-7-12(20)9-15(16)24(27)28/h3-9,11,26H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXHJOKFYICTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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